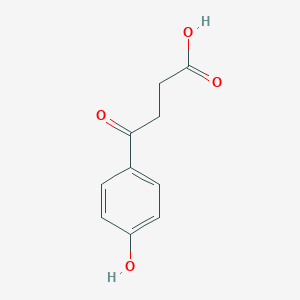

4-(4-Hydroxyphenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDLXQWEBIYZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285070 | |

| Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56872-39-0 | |

| Record name | 56872-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-hydroxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-HYDROXYPHENYL)-4-OXOBUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Intermediate in Chemical and Pharmaceutical Science

An In-Depth Technical Guide to the Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid

4-(4-Hydroxyphenyl)-4-oxobutanoic acid, a member of the β-aroylpropionic acid family, stands as a crucial intermediate in the landscape of organic synthesis and medicinal chemistry.[1][2] Its bifunctional nature, featuring a phenolic hydroxyl group and a keto-acid moiety, makes it a versatile building block for a diverse range of more complex molecules. This compound serves as a foundational precursor for the synthesis of various bioactive agents, including anti-inflammatory, anticancer, and antioxidant compounds, as well as for the development of functional polymers.[3] Its derivatives have been explored as inhibitors of key enzymes, highlighting its significance in drug discovery programs.[4]

This guide provides a detailed exploration of the core synthetic methodologies for 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, with a primary focus on the venerable yet highly effective Friedel-Crafts acylation. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles, the rationale behind experimental choices, and the challenges that a practicing chemist may encounter.

Chapter 1: The Cornerstone of Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and widely employed method for synthesizing 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of phenol with succinic anhydride.[5][6] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[7]

1.1: The Reaction Mechanism: A Stepwise Exploration

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[8]

-

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O-C bond, leading to its cleavage and the formation of a highly reactive acylium ion intermediate.[9]

-

Electrophilic Attack: The electron-rich π-system of the phenol ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the para position relative to the hydroxyl group due to the strong ortho-, para-directing nature of the -OH group. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the [AlCl₃(OH)]⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the aluminum chloride complex of the final product.

-

Workup: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the aluminum complex, liberating the final product, 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.

Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of the target molecule.

1.2: The Critical Challenge with Phenol: C-Acylation vs. O-Acylation

A significant complexity in the Friedel-Crafts acylation of phenols is their nature as bidentate nucleophiles. Reaction can occur either on the aromatic ring (C-acylation) to form the desired hydroxyarylketone or on the phenolic oxygen (O-acylation) to form a phenyl ester.[10]

-

O-Acylation (Kinetic Product): This reaction is often faster and can be promoted under conditions with catalytic amounts of acid or in the presence of a base, which increases the nucleophilicity of the phenolic oxygen.

-

C-Acylation (Thermodynamic Product): The C-acylated product is thermodynamically more stable. To favor its formation, a stoichiometric excess of a strong Lewis acid like AlCl₃ is crucial.[7][10] The excess catalyst serves two purposes: it complexes with the phenolic oxygen, reducing its nucleophilicity, and it promotes the Fries Rearrangement . The Fries rearrangement converts any initially formed O-acylated ester product into the more stable C-acylated ketone isomer under the reaction conditions.[10] Therefore, using at least two equivalents of AlCl₃ (one for the anhydride and one for the phenol's hydroxyl group) is a field-proven strategy to maximize the yield of the desired product.

1.3: Experimental Protocol: A Self-Validating Methodology

This protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to ensure a self-validating and robust procedure.

Reagents and Equipment:

-

Phenol

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle.

Procedure:

-

Reaction Setup: Assemble a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser fitted with a gas trap (to handle evolved HCl), and a dropping funnel. Causality: This setup allows for controlled addition of reagents and safe management of the corrosive HCl gas byproduct.

-

Reagent Charging: In a separate flask, dissolve 50 g (0.53 mol) of phenol in 150 mL of nitrobenzene. Charge the reaction flask with 120 g (0.90 mol) of anhydrous aluminum chloride and 100 mL of nitrobenzene. Causality: Using a high-boiling, inert solvent like nitrobenzene allows the reaction to be conducted at elevated temperatures. Adding the AlCl₃ first and creating a slurry prevents clumping.

-

Initial Complexation: Cool the AlCl₃ suspension in an ice bath to below 10°C. Slowly add the phenol solution from the dropping funnel over 30 minutes with vigorous stirring. Causality: The reaction between phenol and AlCl₃ is exothermic. Slow, cooled addition prevents thermal runaways and side reactions.

-

Acylating Agent Addition: After the phenol addition is complete, add 55 g (0.55 mol) of succinic anhydride in small portions over 30 minutes, maintaining the temperature below 10°C. Causality: Portion-wise addition of the anhydride controls the rate of the main exothermic acylation reaction.

-

Reaction Drive: After all reagents are added, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60-70°C and maintain it for 3-4 hours until the evolution of HCl gas subsides. Causality: Heating provides the necessary activation energy to drive the reaction, including the Fries rearrangement of any ester intermediate, to completion.

-

Quenching and Hydrolysis: Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a mixture of 200 g of crushed ice and 100 mL of concentrated HCl. Causality: This hydrolyzes the aluminum-product complex. The process is highly exothermic and must be done cautiously to control the release of heat and HCl fumes.

-

Product Isolation (Steam Distillation): Transfer the mixture to a larger flask and perform steam distillation to remove the nitrobenzene solvent. The product will remain in the aqueous residue. Causality: Steam distillation is an effective method for removing high-boiling, water-immiscible organic solvents without decomposing the desired product.

-

Crystallization and Purification: Cool the remaining aqueous solution. The crude product will crystallize out. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water or dilute ethanol to obtain the pure 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.

Caption: Experimental workflow for the synthesis via Friedel-Crafts acylation.

Chapter 2: Alternative and Modern Synthetic Strategies

While direct Friedel-Crafts acylation of phenol is common, alternative strategies have been developed to circumvent its challenges, such as the aggressive nature of AlCl₃ and potential side reactions.

2.1: The Protective Group Strategy: A Multi-Step Approach

To avoid the complications arising from the free hydroxyl group, a common three-step sequence involves protection, acylation, and deprotection.[11]

-

Protection: The hydroxyl group of phenol is first protected, typically as a methyl ether (anisole). This is a standard Williamson ether synthesis.

-

Friedel-Crafts Acylation: Anisole, which has a highly activated aromatic ring, undergoes Friedel-Crafts acylation with succinic anhydride smoothly, yielding 4-(4-methoxyphenyl)-4-oxobutanoic acid. This step still requires a Lewis acid, but the reaction is often cleaner due to the absence of the free -OH group.[6]

-

Deprotection: The methyl ether is subsequently cleaved to reveal the hydroxyl group. This is typically achieved using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

This method, while longer, can offer higher purity and more predictable outcomes, making it valuable for complex syntheses where functional group compatibility is paramount.[11]

2.2: Green and Catalytic Innovations

Modern synthetic chemistry emphasizes the development of more sustainable and efficient protocols. Research has focused on replacing stoichiometric, moisture-sensitive Lewis acids like AlCl₃ with more environmentally benign alternatives.[12]

-

Solid Acid Catalysts: Zeolites and clays can catalyze Friedel-Crafts acylations. They offer advantages such as easy separation from the reaction mixture, reusability, and reduced corrosive waste.

-

Milder Lewis Acids: Catalytic amounts of milder Lewis acids, such as zinc(II) salts or indium triflate, can be effective, particularly for activated aromatic rings.[7]

-

Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can promote the reaction and have been shown to favor C-acylation in high concentrations.[10]

-

Ionic Liquids: Using ionic liquids as both the solvent and catalyst can provide a "green" medium for the reaction, often allowing for easy product separation and catalyst recycling.

These methods represent the frontier of Friedel-Crafts chemistry, aiming to improve the economic and environmental footprint of the synthesis.

Chapter 3: Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as scale, required purity, cost, and available equipment.

| Method | Key Reagents | Catalyst Type | Advantages | Disadvantages | Typical Yield Range |

| Direct Acylation | Phenol, Succinic Anhydride, AlCl₃ | Stoichiometric Lewis Acid | Direct, one-pot reaction; well-established. | Requires >2 eq. of corrosive AlCl₃; harsh workup; potential side reactions. | 60-80% |

| Protective Group | Phenol, Methylating Agent, BBr₃ | Stoichiometric Lewis Acid | Cleaner reaction; higher purity; avoids -OH group interference. | Multi-step (3 steps); requires protection/deprotection reagents. | 50-70% (overall) |

| Green Catalysis | Phenol, Succinic Anhydride, Zeolite/Ionic Liquid | Catalytic Solid Acid | Reusable catalyst; reduced waste; milder conditions. | May require higher temperatures/pressures; catalyst can be expensive. | Variable, often lower |

Conclusion

The synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is most reliably achieved through the Friedel-Crafts acylation of phenol with succinic anhydride using an excess of aluminum chloride. Understanding the delicate balance between C- and O-acylation and the role of the catalyst as both an activator and a directing agent is paramount to success. While this classic method remains the workhorse, alternative strategies involving protective groups offer a cleaner, albeit longer, path. Emerging green catalytic systems promise a more sustainable future for this and similar syntheses, aligning with the evolving priorities of the chemical and pharmaceutical industries. This guide provides the foundational knowledge for researchers to select and execute the most appropriate synthesis for their specific needs.

References

- Husain, A., Ahuja, P., & Sarafroz. (2009). Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 62–66.

- ECHEMI. (n.d.). Friedel–Crafts reaction of phenol.

- Hunt, I. (n.d.). Acylation of phenols. University of Calgary.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Sci-Hub. (n.d.). β-Aroylpropionic acids. Part V. The synthesis of β-aroyl-α-methylpropionic acids, and their conversion into polynuclear compounds. J. Chem. Soc.

- (2016). Operationally Simple and Selective One-Pot Synthesis of Hydroxyphenones: A Facile Access to SNARF Dyes. SynOpen, 2016(01), 0018-0021.

- (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Journal of Pharmaceutical Sciences and Research.

- Baddar, F. G., & Sherif, S. (1960). β-Aroylpropionic acids. Part XV. The preparation and lactonisation of β-aroyl-α- and -β-arylpropionic acids. Journal of the Chemical Society (Resumed), 2309-2313.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- ResearchGate. (n.d.). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.

- BenchChem. (2025). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation.

- Career Henan Chemical Co. (n.d.). 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.

- Giordani, A., Pevarello, P., Cini, M., Bormetti, R., Greco, F., Toma, S., Speciale, C., & Varasi, M. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907–2912.

- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

- (2025). Friedel–Crafts Acylation with Succinic Anhydride.

- Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.

Sources

- 1. Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sci-hub.ru [sci-hub.ru]

- 3. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid - Career Henan Chemical Co. % [coreychem.com]

- 4. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. a) 2) \xrightarrow [ \mathrm { NO } _ { 2 } ] { \mathrm { NH } _ { 4 } \m.. [askfilo.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Applications of α-(4-Hydroxyphenyl)-4-oxobutanoic Acid

This guide provides a comprehensive technical overview of α-(4-Hydroxyphenyl)-4-oxobutanoic acid, a versatile bifunctional molecule of significant interest to researchers, chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and characterization, with a particular focus on its emerging role as a key building block in the development of novel therapeutics.

Introduction: A Molecule of Growing Importance

α-(4-Hydroxyphenyl)-4-oxobutanoic acid, also known as 3-(4-Hydroxybenzoyl)propionic acid, is an organic compound featuring both a carboxylic acid and a ketone functional group, attached to a phenol moiety. This unique combination of functionalities makes it a valuable intermediate in organic synthesis.[1] Its structural attributes allow for a wide range of chemical modifications, rendering it a versatile precursor for the synthesis of diverse molecular scaffolds, including various heterocyclic compounds that form the core of many biologically active molecules.[2] Consequently, it has garnered attention as a key starting material for the development of novel pharmaceutical agents, particularly in the fields of neurodegenerative disease and inflammation.[1][3][4]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of α-(4-Hydroxyphenyl)-4-oxobutanoic acid is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [5] |

| Molecular Weight | 194.18 g/mol | |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | 127-130 °C (for the related 4-(4-methylphenyl)-4-oxobutanoic acid) | [6][7] |

| pKa (Carboxylic Acid) | ~4.5 (estimated based on similar structures) | [8] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate. | |

| InChI | InChI=1S/C10H10O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14) | [5] |

| SMILES | O=C(O)CCC(=O)c1ccc(O)cc1 | [5] |

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of α-(4-Hydroxyphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of phenol with succinic anhydride.[9] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[9]

The Underlying Chemistry: Friedel-Crafts Acylation

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst coordinates to one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic. The electron-rich phenol ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent loss of a proton restores aromaticity and yields the desired product. Due to the ortho-para directing nature of the hydroxyl group on phenol, the para-substituted product is the major isomer formed.

To prevent acylation of the phenolic hydroxyl group, it is often advantageous to use a protected phenol, such as anisole (methoxybenzene), in the Friedel-Crafts reaction. The methoxy group can then be cleaved in a subsequent step to yield the final product. However, a one-pot acylation/demethylation procedure has also been described.[10]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of α-(4-Hydroxyphenyl)-4-oxobutanoic acid.

Materials:

-

Phenol (or Anisole)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or nitrobenzene

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

-

Formation of the Acylating Agent: Cool the suspension in an ice bath and slowly add succinic anhydride (1.0 equivalent) portion-wise with stirring.

-

Addition of Phenol: To this mixture, add a solution of phenol (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash with water, followed by a 5% sodium bicarbonate solution.

-

Isolation of the Product: The product will be in the aqueous basic layer as its sodium salt. Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate is formed.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane. Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because aluminum chloride reacts violently with water, which would also deactivate the catalyst.[11]

-

Stoichiometry of AlCl₃: More than two equivalents of AlCl₃ are required because it complexes with both the carbonyl group of the product and the phenolic hydroxyl group.[12]

-

Controlled Addition at Low Temperature: The initial reaction is exothermic, and controlled addition at a low temperature prevents side reactions and ensures the selective formation of the desired product.

-

Acidic Work-up: The addition of HCl is necessary to decompose the aluminum chloride complex of the product and to remove any unreacted aluminum chloride.

-

Basic Extraction: Washing with sodium bicarbonate solution selectively extracts the acidic product into the aqueous phase, separating it from non-acidic impurities.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized α-(4-Hydroxyphenyl)-4-oxobutanoic acid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,4-disubstituted benzene ring. Signals for the methylene protons of the butanoic acid chain will appear as two triplets. The acidic proton of the carboxylic acid and the phenolic proton will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol and carboxylic acid (a broad band), the C=O stretch of the ketone and carboxylic acid, and C-H and C=C stretching vibrations of the aromatic ring.[13]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (194.18 g/mol ). Fragmentation patterns can provide further structural information. Predicted mass-to-charge ratios for various adducts can be found in public databases.[5]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of the compound and for monitoring the progress of the synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) is typically used.

Applications in Drug Development: A Promising Scaffold

The structural features of α-(4-Hydroxyphenyl)-4-oxobutanoic acid make it an attractive starting point for the synthesis of a variety of biologically active molecules.[1]

Inhibition of Kynurenine 3-Monooxygenase (KMO)

A significant application of 4-phenyl-4-oxo-butanoic acid derivatives is in the development of inhibitors for kynurenine 3-monooxygenase (KMO), an enzyme in the kynurenine pathway of tryptophan metabolism.[3][4][14] The kynurenine pathway is implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[4][14]

The inhibition of KMO is a promising therapeutic strategy as it can reduce the production of neurotoxic downstream metabolites, such as 3-hydroxykynurenine and quinolinic acid, while simultaneously increasing the levels of the neuroprotective kynurenic acid.[14] Derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as potent inhibitors of KMO.[3]

Other Potential Applications

The versatile structure of α-(4-Hydroxyphenyl)-4-oxobutanoic acid also makes it a suitable precursor for the synthesis of compounds with potential anti-inflammatory, anticancer, and antioxidant activities.[1] The phenolic hydroxyl group can be readily modified to introduce other functionalities, and the keto-acid side chain provides a handle for the construction of various heterocyclic systems.

Conclusion

α-(4-Hydroxyphenyl)-4-oxobutanoic acid is a molecule with significant potential in both synthetic chemistry and drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its versatile chemical nature make it a valuable building block for the creation of complex molecular architectures. The demonstrated activity of its derivatives as inhibitors of kynurenine 3-monooxygenase highlights its importance in the development of novel therapeutics for neurodegenerative diseases. Further exploration of the chemical space around this scaffold is likely to yield new and potent bioactive compounds.

References

-

Giordani, A., Pevarello, P., Cini, M., Bormetti, R., Greco, F., Toma, S., Speciale, C., & Varasi, M. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. [Link]

- Varasi, M., Pevarello, P., & Cini, M. (1997). 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.

-

Amaro, R. E., & Smith, J. L. (2018). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 23(2), 430. [Link]

-

Pellicciari, R., Natalini, B., Costantino, G., Marinozzi, M., & Moneti, G. (2002). 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid; a potent inhibitor of rat and recombinant human kynureninase. Bioorganic & Medicinal Chemistry Letters, 12(3), 361-363. [Link]

-

Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Semantic Scholar. [Link]

-

PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

-

Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol. r/chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

PubChemLite. (n.d.). 4-(4-hydroxyphenyl)-4-oxobutanoic acid (C10H10O4). PubChemLite. [Link]

-

PubChem. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid. PubChem. [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

-

ChemBK. (2024, April 9). 4-(4-methylphenyl)-4-oxobutanoic acid. ChemBK. [Link]

-

Career Henan Chemical Co. (n.d.). 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. Career Henan Chemical Co. [Link]

- Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

-

NIST. (n.d.). 4-Hydroxybutanoic acid, 2TMS derivative. NIST WebBook. [Link]

-

mzCloud. (n.d.). 4 4 Ethoxyphenyl 4 oxobutanoic acid. mzCloud. [Link]

-

ResearchGate. (n.d.). CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. ResearchGate. [Link]

-

ESI for Royal Society of Chemistry. (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. Royal Society of Chemistry. [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). FooDB. [Link]

-

PMC. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. [Link]

-

Wikipedia. (n.d.). Category:4-Hydroxyphenyl compounds. Wikipedia. [Link]

-

HandWiki. (2024, February 5). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. HandWiki. [Link]

-

PMC. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [Link]

-

ResearchGate. (2020, August 31). FTIR INTERPRETATION OF DRUGS. ResearchGate. [Link]

-

PubChem. (n.d.). 4-[4-(4-Hydroxyphenyl)phenyl]-2-oxobutanoic acid. PubChem. [Link]

- Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. [Link]

-

SpectraBase. (n.d.). 4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid. SpectraBase. [Link]

Sources

- 1. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid - Career Henan Chemical Co. % [coreychem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity - Google Patents [patents.google.com]

- 5. PubChemLite - 4-(4-hydroxyphenyl)-4-oxobutanoic acid (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 6. 4-(4-甲基苯基)-4-氧代丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]

- 9. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. reddit.com [reddit.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Introduction: The Unseen Architect in Pharmaceutical Synthesis

An In-Depth Technical Guide to 4-(4-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-39-0): A Cornerstone Intermediate in Modern Drug Development

In the landscape of medicinal chemistry, the value of a molecule is often defined not by its intrinsic therapeutic activity, but by its potential as a foundational scaffold for complex drug candidates. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, identified by CAS Number 56872-39-0, is a quintessential example of such a cornerstone intermediate. While not a therapeutic agent itself, its unique trifunctional architecture—comprising a phenolic hydroxyl group, a ketone, and a carboxylic acid—renders it an exceptionally versatile building block.

This guide provides a comprehensive technical overview of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic routes, the logic of its analytical validation, and its pivotal role in the synthesis of significant pharmaceutical compounds, most notably the antioxidant and anti-inflammatory agent, Succinobucol.

Physicochemical Properties & Analytical Characterization

The utility of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid stems directly from its chemical structure. The aromatic ring provides a rigid core, while the three distinct functional groups offer multiple, orthogonal handles for chemical modification. The phenolic hydroxyl is a key site for etherification or esterification, the ketone can undergo various carbonyl reactions, and the carboxylic acid is readily available for amide bond formation or esterification.

Core Properties

A summary of the fundamental physicochemical properties is presented below, providing a foundational dataset for laboratory use.

| Property | Value | Reference |

| CAS Number | 56872-39-0 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.19 g/mol | [1][2] |

| Appearance | Yellow to Brown Solid | |

| Synonyms | 3-(4-Hydroxybenzoyl)propionic acid, 4-(4-hydroxyphenyl)-4-oxobutyric acid | [1][3] |

| InChI Key | QKDLXQWEBIYZSS-UHFFFAOYSA-N |

Analytical Validation: A Self-Validating Protocol System

Ensuring the identity and purity of this intermediate is critical for the success of subsequent synthetic steps. A multi-pronged analytical approach provides a self-validating system, where each technique corroborates the findings of the others.

-

Rationale: HPLC with UV detection is a robust method for quantifying the purity of aromatic compounds. The phenolic and benzoyl chromophores in the molecule allow for sensitive detection.[4] This protocol establishes a baseline for purity, essential for stoichiometric calculations in downstream reactions.

-

Methodology:

-

System: A standard HPLC system with a UV/Vis or Diode-Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient elution is employed for optimal separation of the main analyte from potential impurities.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to 95% A, 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 275 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Purity is determined by the area percentage of the principal peak relative to the total peak area.

-

-

Rationale: While HPLC confirms purity, it does not definitively prove identity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, and Mass Spectrometry (MS) confirms the molecular weight.

-

Methodology (¹H NMR):

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is suitable due to its ability to dissolve the compound and show the exchangeable acidic and phenolic protons.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Expected Signals:

-

~12.1 ppm: A broad singlet corresponding to the carboxylic acid proton (COOH).

-

~10.2 ppm: A broad singlet for the phenolic proton (OH).

-

~7.8 ppm: A doublet (2H) for the aromatic protons ortho to the carbonyl group.

-

~6.9 ppm: A doublet (2H) for the aromatic protons meta to the carbonyl group.

-

~3.2 ppm: A triplet (2H) for the methylene group adjacent to the carbonyl (-CO-CH₂-).

-

~2.6 ppm: A triplet (2H) for the methylene group adjacent to the carboxylic acid (-CH₂-COOH).

-

-

-

Methodology (LC-MS):

-

System: Couple the HPLC system described above to a mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is ideal for this compound due to the presence of acidic protons.

-

Expected Ion: The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of approximately 193.05.

-

Synthesis and Purification: The Friedel-Crafts Approach

The most logical and industrially scalable synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is via the Friedel-Crafts acylation of phenol with succinic anhydride.[6] This electrophilic aromatic substitution reaction is a classic and efficient method for forming the key carbon-carbon bond between the aromatic ring and the acyl group.

Synthetic Workflow

Caption: Synthetic workflow for 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.

Detailed Synthesis Protocol

-

Rationale: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the succinic anhydride, making it a potent electrophile. The reaction is typically performed in a solvent that can also act as a complexing agent for the catalyst. The para- substitution on the phenol ring is favored due to the ortho,para-directing nature of the hydroxyl group and steric hindrance at the ortho position.

-

Methodology:

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (2.5 equivalents) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the suspension to 0-5 °C in an ice bath.

-

Reactant Addition: Dissolve succinic anhydride (1.1 equivalents) in the solvent and add it dropwise to the AlCl₃ suspension while maintaining the low temperature.

-

Phenol Addition: Dissolve phenol (1.0 equivalent) in the solvent and add it slowly via the dropping funnel. The reaction is exothermic, and the temperature should be carefully controlled.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC or HPLC.

-

Quenching: Cool the reaction mixture back to 0-5 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

-

Purification: The crude product can be effectively purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield the final product as a crystalline solid.

-

Keystone Application: The Synthesis of Succinobucol

The primary significance of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid in modern drug development is its role as a direct precursor to Succinobucol (AGI-1067). Succinobucol is a derivative of the older lipid-lowering agent Probucol, designed to possess enhanced antioxidant and anti-inflammatory properties for the treatment of atherosclerosis.[7][8] It has undergone extensive clinical trials to evaluate its efficacy in reducing cardiovascular events.[7][9]

Succinobucol Synthesis Pathway

The synthesis involves a straightforward esterification reaction, where the carboxylic acid of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid is coupled with one of the hindered phenolic hydroxyl groups of Probucol.

Caption: Conversion of the core intermediate to Succinobucol.

This transformation highlights the utility of our core compound's bifunctional nature. The carboxylic acid is selectively reacted while the phenolic hydroxyl remains, contributing to the final antioxidant properties of Succinobucol. The resulting drug molecule combines the lipid-modulating scaffold of Probucol with a succinate linker and a terminal phenolic antioxidant moiety, a design intended to target multiple pathways in atherosclerosis.[10][11]

Broader Potential as a Pharmaceutical Scaffold

Beyond Succinobucol, the 4-phenyl-4-oxobutanoic acid framework is a validated scaffold for targeting other biological systems. By modifying the substituents on the phenyl ring and the butanoic acid chain, medicinal chemists can explore a wide chemical space. For instance, derivatives of this core structure have been synthesized and evaluated as potent inhibitors of Kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[12][13] This demonstrates that the core compound is not a "one-trick pony" but a versatile platform for generating novel therapeutic candidates.

Caption: Versatility of the 4-aryl-4-oxobutanoic acid scaffold.

Conclusion

4-(4-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-39-0) represents a powerful tool in the arsenal of the drug development professional. Its value is unlocked through a deep understanding of its synthesis, characterization, and strategic application. From its efficient production via Friedel-Crafts chemistry to its critical role in constructing advanced drug candidates like Succinobucol, this intermediate serves as a testament to the principle that the most crucial components in complex syntheses are often the elegantly functionalized, well-characterized building blocks. As research continues to explore new therapeutic targets, the inherent versatility of this scaffold ensures its continued relevance in the discovery of next-generation medicines.

References

-

Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-12. [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

Schmalz, B., et al. (2016). Operationally Simple and Selective One-Pot Synthesis of Hydroxyphenones: A Facile Access to SNARF Dyes. Synlett, 27(04), 646-650. [Link]

-

Tardif, J. C. (2009). Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects. Expert Opinion on Investigational Drugs, 18(4), 531-9. [Link]

-

Semantic Scholar. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. [Link]

-

Tardif, J. C., et al. (2008). Effects of the antioxidant succinobucol (AGI-1067) on human atherosclerosis in a randomized clinical trial. Atherosclerosis, 197(1), 490-6. [Link]

-

Al-Hussain, S. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3128. [Link]

-

Giedraitis, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

-

Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its process related impurities. Pharmacia, 69(1), 167-172. [Link]

-

Doggrell, S. A. (2002). Experimental and clinical studies show that the probucol derivative AGI-1067 prevents vascular growth. Expert Opinion on Investigational Drugs, 11(12), 1855-63. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-(4-hydroxyphenyl)-4-oxobutanoic acid - CAS:56872-39-0 - Abovchem [abovchem.com]

- 3. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid - Career Henan Chemical Co. % [coreychem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. public.pensoft.net [public.pensoft.net]

- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 7. Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Succinobucol | Reactive Oxygen Species | Antioxidant | TargetMol [targetmol.com]

- 9. Effects of the antioxidant succinobucol (AGI-1067) on human atherosclerosis in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Experimental and clinical studies show that the probucol derivative AGI-1067 prevents vascular growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Spectral Analysis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid

Introduction: The Molecular Blueprint of a Versatile Intermediate

4-(4-Hydroxyphenyl)-4-oxobutanoic acid (CAS 56872-39-0) is a bifunctional organic compound possessing a phenolic hydroxyl group, a ketone, and a carboxylic acid.[1] This unique combination of functional groups makes it a valuable building block and intermediate in the synthesis of pharmaceuticals and functional polymers.[1] Its applications span from being a precursor for bioactive compounds like anti-inflammatory agents to a monomer in the development of advanced materials with antioxidant properties.[1]

Accurate structural elucidation and purity assessment are paramount in harnessing its potential. Spectroscopic techniques provide the definitive "fingerprint" of the molecule, revealing its atomic connectivity and functional group composition. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. We will not only present the data but also delve into the causality behind experimental choices and the logic of spectral interpretation, providing a robust framework for researchers in drug discovery and materials science.

Workflow for Spectroscopic Characterization

The comprehensive identification of a chemical entity like 4-(4-Hydroxyphenyl)-4-oxobutanoic acid relies on a multi-technique approach. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. The logical workflow is designed to move from broad functional group identification to detailed atomic-level connectivity, culminating in the confirmation of the overall molecular structure and mass.

Caption: Workflow for the structural elucidation of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) nuclei, we can map the exact connectivity of the molecule.

Field Insight: Selecting the Right Solvent

The choice of a deuterated solvent is critical for NMR analysis.[2] For 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, which contains two acidic, exchangeable protons (phenolic -OH and carboxylic -COOH), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Unlike protic solvents like D₂O or CD₃OD where these protons would rapidly exchange with deuterium and become invisible, DMSO-d₆ forms hydrogen bonds with the labile protons, slowing their exchange and allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[3] Its ability to dissolve a wide range of polar organic compounds further enhances its utility.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid in 0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~12.10 | br s | 1H | Carboxylic Acid (-COOH ) |

| b | ~10.25 | br s | 1H | Phenolic Hydroxyl (-OH ) |

| c | ~7.85 | d, J ≈ 8.8 Hz | 2H | Aromatic (ortho to C=O) |

| d | ~6.88 | d, J ≈ 8.8 Hz | 2H | Aromatic (ortho to OH) |

| e | ~3.15 | t, J ≈ 6.4 Hz | 2H | Methylene adjacent to C=O (-CH₂ -C=O) |

| f | ~2.60 | t, J ≈ 6.4 Hz | 2H | Methylene adjacent to COOH (-CH₂ -COOH) |

Note: The residual proton signal for DMSO-d₅ appears at ~2.50 ppm.[4]

-

Acidic Protons (a, b): The signals for the carboxylic acid and phenolic protons appear far downfield as broad singlets. Their exact positions are sensitive to concentration and temperature.

-

Aromatic Region (c, d): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons (c ) ortho to the electron-withdrawing ketone are deshielded and appear further downfield compared to the protons (d ) ortho to the electron-donating hydroxyl group.

-

Aliphatic Region (e, f): The two methylene groups form an A₂X₂ system. They appear as two triplets due to coupling with each other. The methylene group (e ) adjacent to the ketone is slightly more deshielded than the methylene group (f ) adjacent to the carboxylic acid.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition: Record a proton-decoupled ¹³C spectrum on the same spectrometer.

-

Parameters: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

| Label | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~196.5 | Ketone Carbonyl (C =O) |

| 2 | ~173.8 | Carboxylic Acid Carbonyl (C OOH) |

| 3 | ~162.0 | Aromatic (C -OH) |

| 4 | ~131.0 | Aromatic (C , ortho to C=O) |

| 5 | ~128.5 | Aromatic (C -C=O) |

| 6 | ~115.5 | Aromatic (C , ortho to OH) |

| 7 | ~32.8 | Methylene (C H₂-C=O) |

| 8 | ~28.0 | Methylene (C H₂-COOH) |

Note: The solvent signal for DMSO-d₆ appears at ~39.5 ppm.[4]

-

Carbonyl Carbons (1, 2): The two carbonyl carbons are the most deshielded, appearing furthest downfield, with the ketone carbon typically resonating at a lower field than the carboxylic acid carbon.

-

Aromatic Carbons (3, 4, 5, 6): Four distinct signals are expected for the six aromatic carbons due to molecular symmetry. The carbon attached to the oxygen of the hydroxyl group (3 ) is the most deshielded among the aromatic carbons, while the carbon attached to the ketone (5 ) is also significantly downfield.

-

Aliphatic Carbons (7, 8): The two methylene carbons are the most shielded and appear upfield. The carbon adjacent to the ketone (7 ) is more deshielded than the one adjacent to the carboxylic acid (8 ).

Caption: Structural assignments for NMR spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount of the solid 4-(4-Hydroxyphenyl)-4-oxobutanoic acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch (H-bonded) | Carboxylic Acid | Broad, Strong |

| ~3200 | O-H stretch | Phenol | Broad, Medium |

| ~1700 | C=O stretch | Carboxylic Acid | Sharp, Strong |

| ~1675 | C=O stretch (aryl ketone) | Ketone | Sharp, Strong |

| ~1605, ~1510 | C=C stretch | Aromatic Ring | Medium |

| ~1250 | C-O stretch | Aryl ether / Phenol | Strong |

| ~830 | C-H bend (out-of-plane) | 1,4-disubst. Aromatic | Strong |

Reference for general absorption regions.[6]

Interpretation

-

Hydroxyl Region: The most prominent feature will be an extremely broad absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. Superimposed on this may be a slightly sharper, but still broad, band around 3200 cm⁻¹ for the phenolic O-H group.

-

Carbonyl Region: Two distinct and strong C=O stretching absorptions are expected. The carboxylic acid carbonyl will appear around 1700 cm⁻¹, while the aryl ketone carbonyl, being conjugated with the aromatic ring, will appear at a slightly lower wavenumber, around 1675 cm⁻¹.

-

Fingerprint Region: The aromatic C=C stretches confirm the presence of the benzene ring. A strong band around 830 cm⁻¹ is highly diagnostic of 1,4- (para) substitution on an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. It ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).

Field Insight: Ionization Technique

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like 4-(4-Hydroxyphenyl)-4-oxobutanoic acid. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonia (for negative mode).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

Predicted Mass Spectrometry Data

The molecular formula is C₁₀H₁₀O₄, with a monoisotopic mass of 194.0579 Da.[7]

| Ion | Mode | Calculated m/z | Interpretation |

| [M+H]⁺ | Positive | 195.0652 | Protonated molecular ion |

| [M+Na]⁺ | Positive | 217.0471 | Sodium adduct |

| [M-H]⁻ | Negative | 193.0506 | Deprotonated molecular ion |

| [M+HCOO]⁻ | Negative | 239.0561 | Formate adduct (if formic acid is present) |

Data sourced from PubChem predictions.[7]

Tandem MS (MS/MS) Fragmentation Analysis

By selecting the [M+H]⁺ ion (m/z 195) and subjecting it to collision-induced dissociation (CID), we can predict key structural fragments.

-

m/z 177: Loss of H₂O (18 Da) from the carboxylic acid and/or phenol.

-

m/z 149: Loss of H₂O (18 Da) and CO (28 Da).

-

m/z 121: This is a key fragment corresponding to the p-hydroxybenzoyl cation, formed by cleavage of the bond between the ketone and the adjacent methylene group. This fragment is highly indicative of the hydroxyphenyl ketone moiety. The formation of this ion is a common fragmentation pathway for such structures.[8]

Conclusion: A Unified Structural Confirmation

The combined spectral data provides an unambiguous confirmation of the structure of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.

-

IR spectroscopy confirms the presence of all key functional groups: hydroxyl, ketone, and carboxylic acid.

-

Mass spectrometry establishes the correct molecular weight (194.19 g/mol ) and reveals fragmentation patterns, like the characteristic m/z 121 ion, that are consistent with the proposed structure.

-

NMR spectroscopy provides the definitive blueprint, mapping out the complete carbon-hydrogen framework, including the para-substituted aromatic ring and the butanoic acid chain, thus validating the atomic connectivity in its entirety.

This guide provides the foundational spectroscopic knowledge required for researchers to confidently identify and utilize 4-(4-Hydroxyphenyl)-4-oxobutanoic acid in their scientific endeavors.

References

- Vertex AI Search. (2019). Solvents in NMR spectroscopy - eGPAT.

- Sigma-Aldrich. (n.d.). NMR Solvents.

-

PubChem. (n.d.). 4-(4-hydroxyphenyl)-4-oxobutanoic acid. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Truman State University. (n.d.). NMR Solvent Properties. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed fragmentation pathways. Available at: [Link]

Sources

- 1. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid - Career Henan Chemical Co. % [coreychem.com]

- 2. egpat.com [egpat.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Solvent Properties | Chem Lab [chemlab.truman.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - 4-(4-hydroxyphenyl)-4-oxobutanoic acid (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid Derivatives and Analogs: From Synthesis to Therapeutic Potential

Abstract

The 4-(4-hydroxyphenyl)-4-oxobutanoic acid scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this class of compounds, intended for researchers, scientists, and drug development professionals. We will navigate the synthetic landscapes, delve into the mechanistic intricacies of their biological activities, particularly as enzyme inhibitors, and explore their therapeutic promise in neurodegenerative diseases and oncology. This guide emphasizes the causality behind experimental choices, provides detailed protocols for key synthetic and biological assays, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Versatility of a Core Scaffold

The 4-(4-hydroxyphenyl)-4-oxobutanoic acid core, characterized by a para-hydroxyphenyl group attached to a four-carbon chain bearing a ketone and a carboxylic acid, offers a unique combination of structural features. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, the ketone provides a site for polar interactions, and the carboxylic acid imparts aqueous solubility and can engage in ionic interactions. This trifecta of functionalities makes it a versatile starting point for the synthesis of diverse derivatives with a wide spectrum of biological activities. These compounds have emerged as important intermediates in the synthesis of various bioactive molecules, including anti-inflammatory, anticancer, and antioxidant agents.

A significant area of interest for these derivatives lies in their ability to inhibit Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the kynurenine pathway of tryptophan metabolism. By modulating this pathway, these compounds hold promise for the treatment of neurodegenerative disorders such as Huntington's and Alzheimer's diseases. Furthermore, emerging research has highlighted the potential of this scaffold in the development of novel anticancer agents. This guide will explore these therapeutic avenues in detail, providing the foundational knowledge necessary for the rational design and development of next-generation therapeutics based on the 4-(4-hydroxyphenyl)-4-oxobutanoic acid core.

Synthetic Strategies: Mastering the Friedel-Crafts Acylation and Beyond

The cornerstone for the synthesis of 4-(4-hydroxyphenyl)-4-oxobutanoic acid and its derivatives is the Friedel-Crafts acylation. This powerful carbon-carbon bond-forming reaction allows for the introduction of the oxobutanoic acid chain onto the aromatic ring.

The Classic Approach: Friedel-Crafts Acylation of Phenols

The direct Friedel-Crafts acylation of phenol with succinic anhydride presents a straightforward route to the core scaffold. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.

Reaction Mechanism:

The mechanism involves the activation of succinic anhydride by the Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenol ring, primarily at the para position due to the ortho,para-directing effect of the hydroxyl group and for steric reasons, to form a sigma complex. The subsequent loss of a proton restores aromaticity, and an aqueous workup liberates the final product.

Caption: Mechanism of Friedel-Crafts Acylation of Phenol.

Experimental Protocol: Synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid

This protocol provides a detailed procedure for the laboratory-scale synthesis.

Materials:

-

Phenol

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension in an ice bath. Add a solution of phenol (1 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous DCM dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a mixture of crushed ice and concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 4-(4-hydroxyphenyl)-4-oxobutanoic acid.

Synthesis of Substituted Derivatives

The synthesis of substituted analogs can be achieved by starting with appropriately substituted phenols. For instance, using substituted phenols in the Friedel-Crafts acylation allows for the introduction of various functional groups on the phenyl ring, which is crucial for structure-activity relationship (SAR) studies.

Biological Activities and Therapeutic Potential

Kynurenine 3-Monooxygenase (KMO) Inhibition: A Neuroprotective Strategy

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation. A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), catalyzes the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK). Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases as it shunts the pathway towards the production of the neuroprotective kynurenic acid (KYNA).

Caption: Inhibition of KMO shifts the Kynurenine Pathway.

Derivatives of 4-phenyl-4-oxobutanoic acid have been identified as potent inhibitors of KMO. For example, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid has emerged as a particularly interesting derivative.

Experimental Protocol: KMO Inhibitor Screening Assay

This protocol outlines a general procedure for screening potential KMO inhibitors.

Materials:

-

Recombinant human KMO enzyme

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Test compounds (potential inhibitors)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of L-kynurenine, NADPH, and test compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, recombinant KMO enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a mixture of L-kynurenine and NADPH to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm (due to NADPH consumption) over time at 37°C.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Anticancer Activity: A Promising Frontier

Recent studies have explored the anticancer potential of 4-(4-hydroxyphenyl)-4-oxobutanoic acid derivatives. These compounds have shown cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity of Related Analogs

The following table summarizes the in vitro anticancer activity of some 4-oxobutanoic acid analogs. While not all are direct derivatives of the core topic, they illustrate the potential of this scaffold.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4h | A549 (Lung Carcinoma) | 1.51 | |

| 4i | A549 (Lung Carcinoma) | 1.49 | |

| 4h | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | |

| Compound 1 | HTB-26 (Breast Cancer) | < 50 | |

| Compound 2 | HTB-26 (Breast Cancer) | < 50 | |

| Compound 1 | PC-3 (Prostate Cancer) | < 50 | |

| Compound 2 | PC-3 (Prostate Cancer) | < 50 |

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-(4-hydroxyphenyl)-4-oxobutanoic acid derivatives can be significantly modulated by altering the substituents on the aromatic ring and the butanoic acid side chain.

Key SAR Insights for KMO Inhibition:

-

Aromatic Ring Substitution: Halogen substituents, particularly chlorine, on the phenyl ring often enhance inhibitory activity. For instance, 3,4-dichloro substitution has been shown to be favorable.

-

Side Chain Modification: Modifications at the C2 position of the butanoic acid chain can influence potency. The introduction of hydroxyl or benzyl groups has been explored.

Caption: Structure-Activity Relationship (SAR) Logic.

ADME-Tox Profile: A Critical Consideration for Drug Development

While the biological activity of these compounds is promising, their potential as therapeutic agents is contingent on their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. In silico and in vitro ADME-Tox studies are crucial early steps in the drug discovery pipeline.

Key ADME-Tox Parameters to Consider:

-

Solubility: The carboxylic acid moiety generally imparts good aqueous solubility.

-

Permeability: The ability to cross biological membranes, such as the blood-brain barrier for neuroprotective agents, is a critical parameter.

-

Metabolic Stability: The susceptibility of the molecule to metabolism by cytochrome P450 enzymes and other metabolic pathways will determine its half-life in the body.

-

Toxicity: Early assessment of potential cardiotoxicity, hepatotoxicity, and other off-target effects is essential.

In silico tools can predict many of these properties, guiding the selection of candidates for further experimental evaluation.

Conclusion and Future Directions

The 4-(4-hydroxyphenyl)-4-oxobutanoic acid scaffold is a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as KMO inhibitors for the treatment of neurodegenerative diseases and as anticancer agents. The synthetic accessibility of these compounds, primarily through the robust Friedel-Crafts acylation, allows for extensive exploration of their structure-activity relationships.

Future research in this area should focus on:

-

Optimization of KMO Inhibitors: Fine-tuning the structure of lead compounds to enhance potency, selectivity, and pharmacokinetic properties, particularly blood-brain barrier penetration.

-

Elucidation of Anticancer Mechanisms: Investigating the precise molecular targets and signaling pathways involved in the anticancer activity of these derivatives.

-

Comprehensive ADME-Tox Profiling: Conducting thorough in vitro and in vivo studies to assess the drug-likeness and safety of promising candidates.

By integrating synthetic chemistry, molecular pharmacology, and drug metabolism studies, the full therapeutic potential of 4-(4-hydroxyphenyl)-4-oxobutanoic acid derivatives and analogs can be realized, paving the way for the development of new and effective treatments for a range of debilitating diseases.

References

- ADMET analysis revealed that the selected compounds have favorable pharmacokinetic parameters, moderate bioavailability, and a safe toxicity profile, which supports their potential use. Further, the kinetic study showed that herbacetin and (-)-Epicatechin are reversible KAT-II inhibitors and exhibit a competitive inhibition mechanism. Their half-maximal inhibitory concentrations (IC50) are 5.98 ± 0.18 µM and 8.76 ±

The Therapeutic Potential of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid: A Scaffolding Approach in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(4-Hydroxyphenyl)-4-oxobutanoic acid, a seemingly unassuming chemical intermediate, holds significant promise as a foundational scaffold in the development of novel therapeutics. While direct pharmacological applications of the compound itself are not extensively documented, its true value lies in its versatility as a starting material for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the therapeutic potential of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, focusing on its utility in the generation of derivatives with pronounced anti-cancer, anti-inflammatory, and antioxidant properties. We will delve into the synthetic pathways, mechanisms of action of key derivatives, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage this versatile chemical entity in their quest for next-generation therapies.

Introduction: The Strategic Importance of 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid in Medicinal Chemistry

In the landscape of drug discovery, the identification and optimization of core chemical structures, or scaffolds, is a cornerstone of efficient and successful therapeutic development. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid presents itself as one such strategic scaffold. Its structure, featuring a phenolic hydroxyl group, a keto group, and a carboxylic acid moiety, offers multiple points for chemical modification, enabling the exploration of a wide chemical space to fine-tune pharmacological activity. This inherent modularity allows for the systematic development of structure-activity relationships (SAR), a critical process in optimizing lead compounds.

This guide will explore the therapeutic avenues that can be pursued starting from this versatile molecule. We will begin by examining its synthesis and then transition to a detailed exploration of the biological activities of its derivatives, substantiated by mechanistic insights and practical experimental methodologies.

Synthesis of the Core Scaffold: 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid

The most common and efficient method for the synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid and its analogs is the Friedel–Crafts acylation .[1] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel–Crafts Acylation for 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid

Materials:

-

Phenol

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (as solvent)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Distilled water

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-